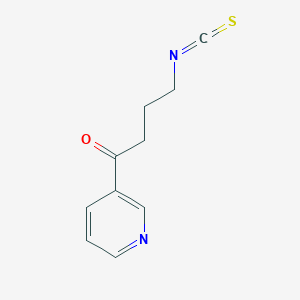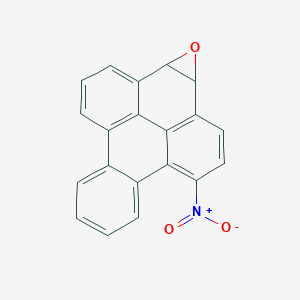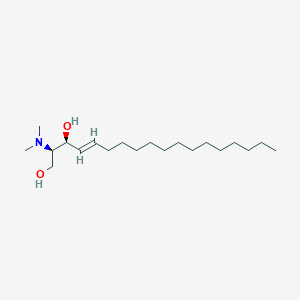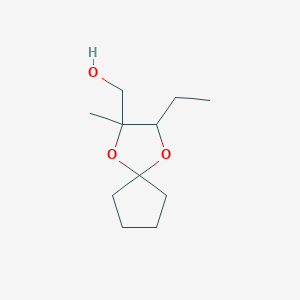
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI), also known as CPDDM, is a synthetic compound that has been widely used in scientific research. CPDDM is a cyclopentylidene derivative of 2,3-dideoxyribose, which is a component of DNA. CPDDM has been used in various fields of research, including medicinal chemistry, molecular biology, and biochemistry.
Mécanisme D'action
The mechanism of action of D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is not fully understood, but it is believed to involve the inhibition of DNA synthesis. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is a structural analog of 2-deoxyribose, which is a component of DNA. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is believed to inhibit DNA synthesis by incorporating into the growing DNA chain and causing premature termination of the chain.
Effets Biochimiques Et Physiologiques
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to have various biochemical and physiological effects. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to induce apoptosis in cancer cells by activating the caspase pathway. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has also been shown to inhibit the activity of certain enzymes, such as reverse transcriptase and topoisomerase. Additionally, D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to induce oxidative stress in cells, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) in lab experiments is its relatively simple synthesis method. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is also relatively stable and can be stored for long periods of time. However, one of the limitations of using D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is its potential toxicity. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to have cytotoxic effects on certain cell lines, and caution should be exercised when handling D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) in the lab.
Orientations Futures
There are several future directions for the research on D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI). One area of research is the development of D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) analogs with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI), particularly its interaction with DNA. Additionally, D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) could be further investigated for its potential use in the treatment of viral infections, cancer, and bacterial infections.
Conclusion:
In conclusion, D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is a synthetic compound that has been widely used in scientific research. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to have antiviral, anticancer, and antibacterial activity, and its mechanism of action involves the inhibition of DNA synthesis. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for the research on D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI), and further investigation of its biological activity and mechanism of action could lead to the development of new therapeutic agents.
Méthodes De Synthèse
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) can be synthesized by the reaction of 2,3-dideoxyribose with cyclopentylideneacetaldehyde in the presence of a catalyst. The reaction yields D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) as a white crystalline solid with a melting point of 156-157°C. The synthesis of D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) is relatively simple and can be accomplished in a few steps. The purity of D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) can be determined by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and HPLC.
Applications De Recherche Scientifique
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been used in various scientific research applications, including antiviral, anticancer, and antibacterial studies. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus, by interfering with their DNA synthesis. D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) has been shown to have antibacterial activity against certain strains of bacteria, such as Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
120788-80-9 |
|---|---|
Nom du produit |
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl-(9CI) |
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
(2-ethyl-3-methyl-1,4-dioxaspiro[4.4]nonan-3-yl)methanol |
InChI |
InChI=1S/C11H20O3/c1-3-9-10(2,8-12)14-11(13-9)6-4-5-7-11/h9,12H,3-8H2,1-2H3 |
Clé InChI |
BNUDEZVLKQTCCS-UHFFFAOYSA-N |
SMILES |
CCC1C(OC2(O1)CCCC2)(C)CO |
SMILES canonique |
CCC1C(OC2(O1)CCCC2)(C)CO |
Synonymes |
D-erythro-Pentitol, 2,3-O-cyclopentylidene-4,5-dideoxy-2-C-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



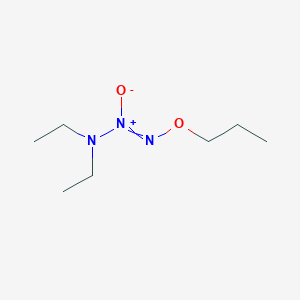
![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)
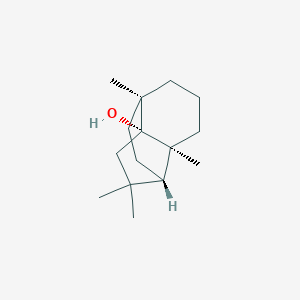
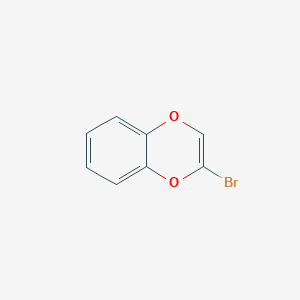
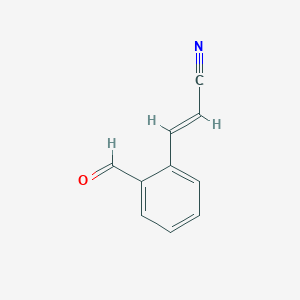
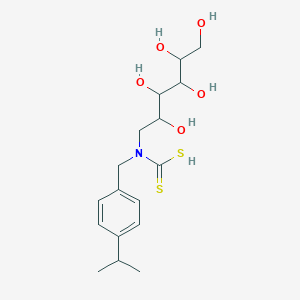
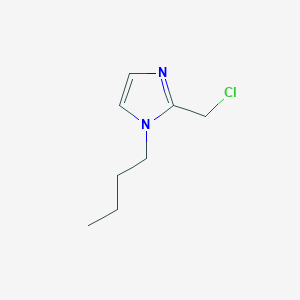
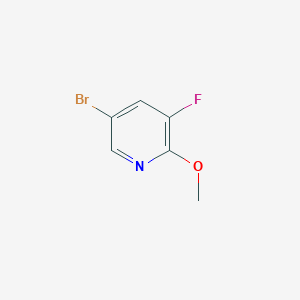
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)
